molecular formula C8H13BrN2O B8800304 (5-Bromo-1-(tert-butyl)-1H-pyrazol-4-YL)methanol

(5-Bromo-1-(tert-butyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B8800304
M. Wt: 233.11 g/mol
InChI Key: URJPEAYLOXTYED-UHFFFAOYSA-N
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Description

(5-Bromo-1-(tert-butyl)-1H-pyrazol-4-YL)methanol is a useful research compound. Its molecular formula is C8H13BrN2O and its molecular weight is 233.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13BrN2O

Molecular Weight

233.11 g/mol

IUPAC Name

(5-bromo-1-tert-butylpyrazol-4-yl)methanol

InChI

InChI=1S/C8H13BrN2O/c1-8(2,3)11-7(9)6(5-12)4-10-11/h4,12H,5H2,1-3H3

InChI Key

URJPEAYLOXTYED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate (685 mg, 2.49 mmol) in THF (20 mL) was cooled to −78° C. and treated with diisobutylaluminum hydride (7.47 mL, 7.47 mmol, 1 M THF), dropwise. The mixture was stirred at −78° C. for 30 minutes and then warmed to room temperature for 18 hours. The mixture was quenched with ethyl acetate 10 mL) and stirred 15 minutes. The mixture was then treated with saturated aqueous Rochelle's salt (25 mL) and stirred 1 hour at room temperature. The mixture was diluted with ethyl acetate (100 mL) and washed with water (100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography (10-80% ethyl acetate/heptane gradient, 25 g silica gel) to yield 460 mg of (5-bromo-1-tert-butyl-1H-pyrazol-4-yl)methanol as a clear oil. +APCI (M+H) 233.1, (M+2+H) 235.1; 1H NMR (400 MHz, CDCl3, δ): 7.51 (s, 1H), 4.53 (d, 2H), 1.74 (s, 9H), 1.55 (t, J=5.8 Hz, 1H).
Quantity
685 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.47 mL
Type
reactant
Reaction Step Two

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